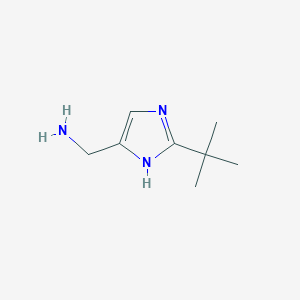

(2-tert-butyl-1H-imidazol-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-tert-butyl-1H-imidazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for (2-tert-butyl-1H-imidazol-4-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., 1,3-dibromopropane) under basic conditions (Cs₂CO₃/DMF, 60°C) to form secondary amines, achieving yields up to 50% .

-

Arylation : Couples with aryl halides via Buchwald-Hartwig amination using palladium catalysts, though specific yields for this compound remain unreported in accessible literature .

Key Conditions :

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1,3-Dibromopropane | Cs₂CO₃ | DMF | 60°C | 50% |

Acylation and Carbamate Formation

The amine group reacts with acyl chlorides or activated esters:

-

Acylation : Treatment with indole-3-carbonyl chloride in acetonitrile/triethylamine yields N-acylated derivatives (e.g., N-[(1H-imidazol-4-yl)methyl]-1H-indole-3-carboxamide) with moderate yields (26 mg isolated) .

-

Carbamate Protection : Reacts with di-tert-butyldicarbonate (Boc₂O) to form tert-butyl carbamates, a common protection strategy for amines .

Example Reaction :

text(2-tert-butyl-1H-imidazol-4-yl)methanamine + Boc₂O → Boc-protected amine

Conditions : DCM, room temperature, imidazole as base .

Reductive Amination

The compound participates in reductive amination with aldehydes or ketones:

-

With 4-(2,4-difluorophenoxy)benzaldehyde : Using sodium triacetoxyborohydride (STAB) in CH₂Cl₂/MeOH at 50°C forms secondary amines (62% yield) .

Mechanism :

Suzuki-Miyaura Coupling (Imidazole Ring Functionalization)

The imidazole ring’s C-5 position undergoes palladium-catalyzed cross-coupling:

-

With 4-pyridylboronic acid : Produces 2-tert-butyl-4,5-diaryl imidazoles under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Key Finding :

Hydrogenation and Deprotection

Biological Activity-Driven Modifications

While not strictly synthetic reactions, structural modifications correlate with bioactivity:

-

Anti-tuberculosis Derivatives : Introducing a 2-amino group on the pyridine ring in related imidazoles improved MtGS inhibition (IC₅₀ = 0.049 μM) .

-

Electrophilic Substituents : Michael acceptors (e.g., α,β-unsaturated carbonyls) enhance anti-pyroptotic activity but reduce solubility .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have identified (2-tert-butyl-1H-imidazol-4-yl)methanamine as a potential inhibitor of Mycobacterium tuberculosis glutamine synthetase, a promising target for antituberculosis drug discovery. High-throughput screening revealed several classes of inhibitors, including derivatives of this compound, which displayed varying degrees of activity against the pathogen. Notably, compounds derived from this imidazole exhibited IC50 values indicating their potency in inhibiting the enzyme's activity, although some lacked significant antibacterial effects in subsequent assays .

Table 1: Antitubercular Activity of Imidazole Derivatives

| Compound | IC50 (µM) | MIC (µg/mL) | Activity |

|---|---|---|---|

| 7a | 3.1 | >32 | Inhibitor |

| 11a | 0.049 | 2 | Potent |

Antimicrobial Properties

The compound has also been evaluated for its broad-spectrum antimicrobial properties. In vitro studies demonstrated that various derivatives exhibit significant activity against bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at the tert-butyl position can enhance antimicrobial efficacy .

Antitumor Activity

In the realm of cancer research, this compound derivatives have been synthesized and tested for their antitumor effects. For instance, a series of compounds incorporating this imidazole moiety were assessed against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Table 2: Antitumor Efficacy of Imidazole Derivatives

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 55 | 10 |

| Compound B | HCT-116 | 70 | 5 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazole ring and side chains have been systematically studied to enhance both antimicrobial and anticancer activities.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Tert-butyl group | Enhanced solubility and potency |

| Substituents on ring | Altered receptor binding affinity |

Wirkmechanismus

The mechanism of action of (2-tert-butyl-1H-imidazol-4-yl)methanamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary but often include interactions with the active sites of enzymes or other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2-tert-butyl-1H-imidazol-4-yl)methanamine include other imidazole derivatives, such as:

- (1H-imidazol-4-yl)methanamine

- (2-methyl-1H-imidazol-4-yl)methanamine

- (2-ethyl-1H-imidazol-4-yl)methanamine

Uniqueness

The presence of the tert-butyl group in this compound makes it unique compared to other imidazole derivatives. This bulky group can influence the compound’s steric properties, reactivity, and interactions with other molecules, potentially leading to different biological activities and applications.

Biologische Aktivität

(2-tert-butyl-1H-imidazol-4-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features an imidazole ring substituted with a tert-butyl group. The synthesis typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Alkylation : The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides.

- Final Coupling : The methanamine group is attached through nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds in the imidazole class can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with an IC50 value in the micromolar range .

- Anticancer Properties : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to inhibit DOT1L, an enzyme associated with MLL-rearranged leukemias, leading to reduced expression of oncogenes such as HOXA9 and MEIS1 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like glutamine synthetase in Mycobacterium tuberculosis, targeting the ATP-binding site and disrupting essential metabolic pathways .

- Cell Cycle Modulation : In cancer cells, it induces cytostatic effects rather than outright cell death, suggesting a mechanism focused on halting proliferation rather than apoptosis .

Case Studies

Several studies have highlighted the biological activity of related imidazole compounds:

- A high-throughput screening identified 2-tert-butyl-4,5-diarylimidazoles as promising inhibitors of MtGS, with submicromolar IC50 values. However, further modifications were necessary to enhance their efficacy against mycobacterial growth .

- Another study reported that derivatives of imidazoles could selectively inhibit hMATE1, a transporter associated with renal injury, emphasizing the importance of chemical modifications in enhancing selectivity and reducing side effects .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis GS | 0.049 | Inhibitor |

| 2-tert-butyl-4,5-diarylimidazoles | Mycobacterium tuberculosis | 0.1 | Moderate inhibitor |

| Cimetidine analogs | hMATE1 | >100 | Inhibitor |

Eigenschaften

IUPAC Name |

(2-tert-butyl-1H-imidazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIZQOHOIPAJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.